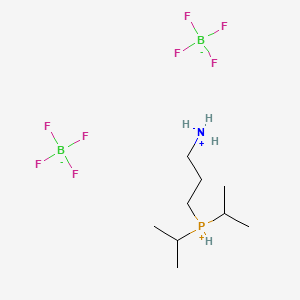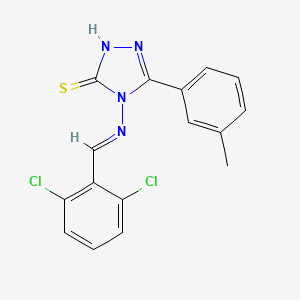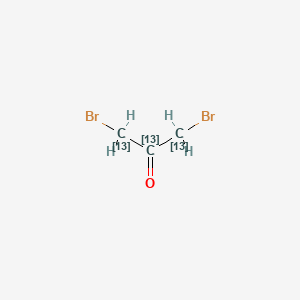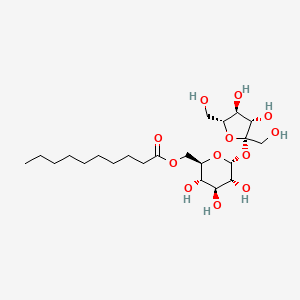
Sucrose monodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose monodecanoate, also known as capric acid sucrose ester or sucrose monocaprate, is a non-ionic surfactant with the molecular formula C22H40O12 and a molecular weight of 496.55 g/mol . It is a monoester derived from sucrose and decanoic acid (capric acid), and it is commonly used in various industrial and scientific applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Sucrose monodecanoate is typically synthesized through esterification reactions. One common method involves the reaction of sucrose with decanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound can be produced using enzymatic esterification. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to esterify sucrose with decanoic acid. This method is preferred due to its mild reaction conditions and higher selectivity .
化学反応の分析
Types of Reactions
Sucrose monodecanoate undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, the decanoic acid moiety can be oxidized to produce decanoic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sucrose and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Various substituted esters.
科学的研究の応用
Sucrose monodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the food industry as an emulsifier and in cosmetics for its surfactant properties.
作用機序
The mechanism of action of sucrose monodecanoate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances. This property makes it effective in enhancing the solubility and stability of various compounds .
類似化合物との比較
Similar Compounds
Sucrose monolaurate: Another sucrose ester with a lauric acid moiety.
Sucrose distearate: A sucrose ester with stearic acid.
Sucrose octaacetate: A sucrose ester with acetic acid.
Uniqueness
Sucrose monodecanoate is unique due to its specific fatty acid chain length (decanoic acid), which provides distinct surfactant properties compared to other sucrose esters. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications .
特性
分子式 |
C22H40O12 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
InChIキー |
STVGXWVWPOLILC-LUQRLMJOSA-N |
異性体SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
正規SMILES |
CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






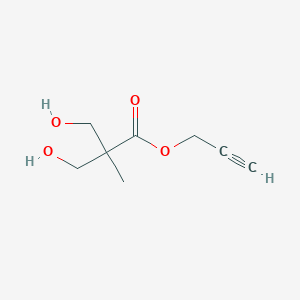
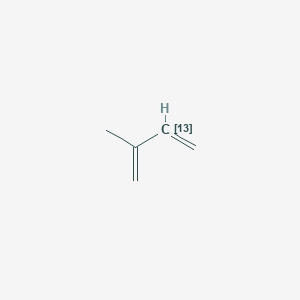

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

